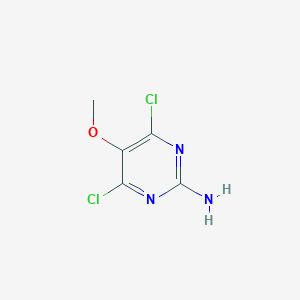

4,6-Dichloro-5-methoxypyrimidin-2-amine

Description

Significance of Pyrimidine (B1678525) Scaffolds in Heterocyclic Chemistry

The pyrimidine nucleus is a fundamental heterocyclic scaffold, integral to the structure of essential biomolecules such as the nucleobases cytosine, thymine, and uracil (B121893) found in nucleic acids. nih.gov This inherent biological relevance has spurred extensive research into pyrimidine derivatives, revealing a broad spectrum of pharmacological and therapeutic properties. nih.govresearchgate.net Compounds incorporating the pyrimidine framework have demonstrated activities including antimicrobial, anticancer, anti-inflammatory, and antiviral effects. nih.govmdpi.com The structural versatility of the pyrimidine ring allows for the synthesis of a wide array of derivatives with diverse biological functions. researchgate.netnih.gov

Importance of Functionalized Pyrimidine Derivatives in Chemical Synthesis

Functionalized pyrimidines are highly valued in organic synthesis due to their ability to serve as versatile precursors for more complex molecular architectures. thieme-connect.commdpi.com The presence of various substituents on the pyrimidine ring, such as halogens, amino groups, and methoxy (B1213986) groups, provides reactive sites for a multitude of chemical transformations. mdpi.com These transformations, including nucleophilic substitution and cross-coupling reactions, enable the construction of novel compounds with tailored properties. thieme-connect.commdpi.com The strategic functionalization of the pyrimidine core is a key strategy in the development of new therapeutic agents and advanced materials. rsc.orgnih.gov For instance, the introduction of specific functional groups can enhance a molecule's binding affinity to biological targets or tune its electronic properties for applications in materials science. rsc.orgwikipedia.org

Role of 4,6-Dichloro-5-methoxypyrimidin-2-amine as a Key Synthetic Intermediate

This compound stands out as a particularly valuable synthetic intermediate. The presence of two reactive chlorine atoms at the 4 and 6 positions, an electron-donating amino group at the 2-position, and a methoxy group at the 5-position creates a unique combination of reactivity and selectivity. The chlorine atoms are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functionalities. mdpi.com

This trifunctional scaffold has been instrumental in the synthesis of various biologically active compounds. For example, it serves as a precursor for the development of kinase inhibitors, which are crucial in cancer therapy. wikipedia.org The strategic manipulation of the chloro and amino groups allows for the construction of molecules that can selectively target the ATP-binding site of specific kinases.

Below is a table summarizing the key properties of this important intermediate:

| Property | Value |

| CAS Number | 5018-38-2 sigmaaldrich.com |

| Molecular Formula | C₅H₅Cl₂N₃O |

| Molecular Weight | 194.02 g/mol |

| Melting Point | 54-58 °C sigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

The reactivity of the chlorine atoms in this compound allows for sequential and selective reactions. This differential reactivity is a cornerstone of its utility, enabling chemists to build molecular complexity in a controlled manner.

For example, in the synthesis of certain pharmaceutical agents, one chlorine atom can be displaced by a nucleophile under one set of reaction conditions, followed by the displacement of the second chlorine atom by a different nucleophile under different conditions. This stepwise approach is fundamental to creating highly substituted and complex pyrimidine derivatives.

The table below outlines the typical reactivity of the functional groups present in this compound:

| Functional Group | Position | Reactivity |

| Chloro | 4 and 6 | Susceptible to Nucleophilic Aromatic Substitution (SNAr) |

| Amino | 2 | Can be acylated, alkylated, or used in coupling reactions |

| Methoxy | 5 | Generally stable but can influence the reactivity of the ring |

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-5-methoxypyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2N3O/c1-11-2-3(6)9-5(8)10-4(2)7/h1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJPXRPSGMWLORH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(N=C1Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901280931 | |

| Record name | 4,6-Dichloro-5-methoxy-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901280931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13428-25-6 | |

| Record name | 4,6-Dichloro-5-methoxy-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13428-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dichloro-5-methoxy-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901280931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Precursor Synthesis and Halogenation Approaches

The synthesis of 4,6-dichloro-5-methoxypyrimidin-2-amine fundamentally relies on the availability of appropriately substituted pyrimidine (B1678525) precursors. A common starting point is 2-amino-4,6-dihydroxypyrimidine (B16511), which can be sourced commercially or synthesized through the condensation of guanidine (B92328) with a suitable malonic acid derivative. nih.gov The hydroxyl groups at the 4 and 6 positions are then converted to chlorine atoms, a crucial halogenation step.

The Vilsmeier-Haack reaction is a frequently employed method for this transformation, effectively converting 4,6-dihydroxypyrimidines into their 4,6-dichloro counterparts. mdpi.com This reaction typically utilizes a Vilsmeier reagent, such as phosphorus oxychloride in the presence of a tertiary amine or amide. An optimized procedure has been developed to convert 2-amino-4,6-dihydroxypyrimidine analogs to 5-substituted 2-amino-4,6-dichloropyrimidines in high yields using the Vilsmeier-Haack-Arnold reagent, followed by immediate deprotection. nih.gov

Another key precursor is 2-amino-5-methoxypyrimidine. nih.gov The introduction of the methoxy (B1213986) group at the 5-position can be achieved through various synthetic routes, often starting from materials like 2-amino-4,6-dimethoxypyrimidine. patsnap.com Halogenation of the resulting 5-methoxypyrimidine (B27851) precursor is then carried out to yield the desired dichloro-substituted compound. For instance, 4,6-dichloro-5-methylpyrimidin-2-amine has been synthesized from the corresponding 2-amino-4,6-dihydroxypyrimidine analog. nih.gov

Direct Synthesis of this compound

The direct synthesis of the target compound involves strategic functionalization of the pyrimidine ring. Key methodologies include nucleophilic aromatic substitution for introducing the methoxy group and palladium-catalyzed cross-coupling for further modifications.

Nucleophilic Aromatic Substitution (SNAr) Routes for Methoxy Group Introduction

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of functionalized pyrimidines. wuxiapptec.com In the context of this compound, this reaction is pivotal for introducing the methoxy group onto the pyrimidine ring. The reaction of a dichloropyrimidine with a methoxide (B1231860) source, such as sodium methoxide, can lead to the substitution of a chlorine atom. chegg.com

The regioselectivity of SNAr on dichloropyrimidines is a critical consideration. Generally, nucleophilic substitution on 2,4-dichloropyrimidines is C-4 selective. wuxiapptec.comstackexchange.com However, the presence of other substituents on the pyrimidine ring can significantly influence this selectivity. For instance, an electron-donating group at the C-6 position can direct substitution to the C-2 position. wuxiapptec.com Computational studies using quantum mechanics can help predict the regioselectivity by analyzing the Lowest Unoccupied Molecular Orbital (LUMO) of the dichloropyrimidine substrate. wuxiapptec.com

Palladium-Catalyzed Cross-Coupling Methodologies for Ring Functionalization

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of heteroaromatic compounds, including pyrimidines. mdpi.comresearchgate.net These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

While SNAr reactions are common, palladium-catalyzed cross-coupling offers alternative and sometimes more selective routes for functionalizing dichloropyrimidines. figshare.comacs.org For example, Suzuki-Miyaura coupling reactions can be used to introduce aryl or heteroaryl groups onto the pyrimidine core. mdpi.comresearchgate.net The choice of catalyst, ligands, and reaction conditions is crucial for controlling the regioselectivity of these couplings. figshare.comacs.orgnih.gov Sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to promote C4-selective cross-coupling of 2,4-dichloropyridines, a related heteroaromatic system. nih.gov This highlights the potential for ligand-controlled selectivity in the functionalization of dichloropyrimidines.

Optimization and Scalability Considerations in Synthetic Procedures

Transitioning from laboratory-scale synthesis to industrial production requires careful optimization of reaction conditions to ensure efficiency, cost-effectiveness, and environmental sustainability.

Advanced Solvent Selection and Recycling Strategies for Industrial Production

The choice of solvent is a critical factor in the scalability of a synthetic process. For industrial applications, there is a growing emphasis on using environmentally friendly or "green" solvents and developing strategies for solvent recycling. mdpi.com In the context of pyrimidine synthesis, reactions are often carried out in solvents like ethanol, methanol, or tetrahydrofuran. nih.govpatsnap.com For industrial-scale production, considerations would include the solvent's boiling point, toxicity, and ease of recovery and reuse. The development of solvent-free or microwave-assisted synthetic protocols represents a significant advancement in making pyrimidine synthesis more eco-friendly. mdpi.com

Byproduct Minimization and Purity Enhancement Techniques

Minimizing the formation of byproducts is essential for achieving high yields and simplifying the purification of the final product. In the synthesis of this compound, potential byproducts can arise from incomplete reactions, side reactions, or lack of regioselectivity in substitution reactions.

Careful control of reaction parameters such as temperature, reaction time, and stoichiometry of reagents is crucial for minimizing byproduct formation. google.comgoogle.com For example, in the chlorination step, controlling the temperature and the rate of addition of reagents can prevent the formation of over-chlorinated or undesired isomers. google.com Purification of the final product can be achieved through techniques such as recrystallization, which is often employed to obtain a high-purity crystalline product. nih.gov The choice of solvent for recrystallization is critical for effective purification.

Chemical Reactivity and Transformation Pathways

Nucleophilic Substitution Reactions at the Halogenated Positions

The pyrimidine (B1678525) ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) at the carbon atoms bearing halogen substituents, namely positions 4 and 6. The presence of two nitrogen atoms in the ring helps to stabilize the negatively charged Meisenheimer intermediate formed during the substitution process, thereby increasing the reactivity towards nucleophiles.

In symmetrically substituted 4,6-dichloropyrimidines, the two chlorine atoms are chemically equivalent. However, in 4,6-dichloro-5-methoxypyrimidin-2-amine, the electronic effects of the 2-amino and 5-methoxy groups influence the electrophilicity of the C4 and C6 positions. Both the amino and methoxy (B1213986) groups are electron-donating, which can affect the regioselectivity of nucleophilic attack.

Research on similarly substituted pyrimidines, such as 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, indicates that SNAr reactions proceed readily. google.com For this compound, the substitution of one chloro group over the other will depend on the subtle electronic balance and the nature of the incoming nucleophile. Typically, the first substitution occurs more readily than the second, as the introduction of an electron-donating nucleophile further deactivates the ring towards subsequent substitution.

The chloro groups at positions 4 and 6 are susceptible to displacement by a variety of nucleophiles. This reactivity is a cornerstone of the synthetic utility of substituted dichloropyrimidines.

Amines: Reaction with primary or secondary amines leads to the formation of the corresponding 4-amino or 6-amino derivatives. These reactions are fundamental in the synthesis of a wide array of biologically active molecules. Studies on analogous compounds like 5-amino-4,6-dichloro-2-methylpyrimidine (B1270343) confirm that the chloro groups can be readily substituted by amines. nih.gov

Alkoxides: Treatment with alkoxides, such as sodium methoxide (B1231860) or ethoxide, results in the substitution of the chloro groups to form the corresponding ethers. In the presence of an alcohol solvent and a base (like NaOH), solvolysis can occur, where the solvent itself acts as the nucleophile, leading to the formation of alkoxy-substituted pyrimidines. google.com

Thiols: Thiolates, the conjugate bases of thiols, are potent nucleophiles and can displace the chloro substituents to yield thioethers. This reaction pathway is analogous to that of amines and alkoxides and is utilized to introduce sulfur-containing moieties into the pyrimidine ring.

The table below summarizes the expected products from the reaction of this compound with various nucleophiles.

| Nucleophile (Example) | Reagent | Product Type |

| Amine | R₂NH | 4-Amino-6-chloro-5-methoxypyrimidin-2-amine |

| Alkoxide | R'ONa | 4-Alkoxy-6-chloro-5-methoxypyrimidin-2-amine |

| Thiol | R''SNa | 4-Alkylthio-6-chloro-5-methoxypyrimidin-2-amine |

Reactivity Profile of the Amino Group

The 2-amino group of this compound exhibits reactivity typical of an aromatic amine, although modulated by the electron-withdrawing nature of the pyrimidine ring and the adjacent chloro-substituents. For instance, similar 2-aminopyrimidine (B69317) derivatives can undergo oxidation. It has been noted in related compounds that an amino group can be oxidized to form a nitro derivative. nih.gov Another potential, though less common, reaction for amino groups on pyrimidine rings is their displacement under harsh conditions.

Chemical Transformations Involving the Methoxy Moiety

The methoxy group at the 5-position is generally more stable compared to the chloro substituents. However, it can undergo specific transformations under certain conditions.

Direct oxidation of the methoxy group on the pyrimidine ring is not a commonly reported transformation. The pyrimidine ring itself or other more reactive substituents are typically more susceptible to oxidation. However, a key reaction involving the methoxy group is its cleavage, known as O-demethylation, which converts the methoxy ether into a hydroxyl group. This transformation typically requires harsh conditions and specific reagents. Common methods for O-demethylation of aromatic ethers include the use of strong Lewis acids like boron tribromide (BBr₃) and aluminum chloride (AlCl₃), or strong protic acids such as 47% hydrobromic acid (HBr). chem-station.com

The table below details common reagents for the O-demethylation of aromatic methoxy groups.

| Reagent | Conditions | Product |

| Boron tribromide (BBr₃) | Low temperature (e.g., -78°C to 0°C) in an inert solvent | 2-Amino-4,6-dichloro-5-hydroxypyrimidine |

| Aluminum chloride (AlCl₃) | Heating in a solvent like dichloromethane | 2-Amino-4,6-dichloro-5-hydroxypyrimidine |

| Hydrobromic acid (HBr) | Heating at elevated temperatures (e.g., ~130°C) | 2-Amino-4,6-dichloro-5-hydroxypyrimidine |

The methoxy group is generally resistant to chemical reduction. Studies on the reduction of substituted methoxypyrimidines using strong reducing agents like lithium aluminum hydride (LiAlH₄) have shown that the pyrimidine ring itself is more likely to be reduced. researchgate.net For example, the reduction of some 2-methoxypyrimidine-5-carboxamides with LiAlH₄ resulted in the formation of 1,6-dihydropyrimidine derivatives, leaving the methoxy group intact. researchgate.net This indicates that under typical reducing conditions, the C5-methoxy group of this compound would likely remain unchanged, while other parts of the molecule might be transformed.

Influence of Substituent Positioning on Pyrimidine Reactivity

The reactivity of the pyrimidine ring is profoundly influenced by the nature and position of its substituents. In this compound, the specific arrangement of electron-donating and electron-withdrawing groups creates a unique electronic landscape that dictates its chemical behavior, particularly in nucleophilic aromatic substitution (SNAr) reactions.

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further intensified by the strong inductive electron-withdrawing effect of the two chlorine atoms at the C4 and C6 positions. These positions are analogous to the ortho and para positions of a nitro-substituted aryl halide, which are known to be highly activated towards nucleophilic attack. youtube.comlibretexts.org The reaction proceeds through a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. youtube.comlibretexts.org

The substituents on this compound have distinct electronic effects:

2-Amino Group: This group is a strong electron-donating group (EDG) through resonance (+M effect), which increases the electron density of the pyrimidine ring.

4,6-Dichloro Groups: These are strong electron-withdrawing groups (EWG) through induction (-I effect) and serve as excellent leaving groups in SNAr reactions. youtube.com

5-Methoxy Group: This group is an electron-donating group through resonance (+M effect) and has a minor electron-withdrawing inductive effect (-I effect).

The interplay of these groups is crucial. The amino group at C2 and the methoxy group at C5 donate electron density into the ring, which would typically deactivate the ring towards nucleophilic attack. However, the powerful activation provided by the two ring nitrogens and the two chloro groups at C4 and C6 overwhelmingly favors nucleophilic substitution at these positions. proquest.commdpi.com

Research on related substituted pyrimidines demonstrates that the C4 and C6 positions are highly susceptible to displacement by nucleophiles. mdpi.comresearchgate.net For instance, in symmetrically substituted 4,6-dichloropyrimidine (B16783) derivatives, reactions with various amine nucleophiles proceed readily. mdpi.com The substitution of the first chlorine atom with an electron-donating amino group can sometimes deactivate the second chlorine atom, requiring more forcing conditions for a second substitution. researchgate.net However, in systems activated by strong EWGs like a nitro group, even alkoxy groups, which are typically poor leaving groups, can be displaced by amines. chemrxiv.org

The following table summarizes the expected influence of each substituent on the primary site of reactivity in this compound, which is nucleophilic aromatic substitution at the C4 and C6 positions.

Table 1: Influence of Substituents on the Reactivity of this compound

| Substituent | Position | Electronic Effect | Influence on Reactivity at C4/C6 |

|---|---|---|---|

| Amino | C2 | Electron-Donating (Resonance) | Deactivating effect, but overridden by other factors. |

| Chloro | C4, C6 | Electron-Withdrawing (Induction) | Strongly activating; serves as a good leaving group. |

| Methoxy | C5 | Electron-Donating (Resonance) | Modulates reactivity; minor deactivating influence. |

| Ring Nitrogens | N1, N3 | Electron-Withdrawing | Inherently makes the ring electron-deficient and prone to nucleophilic attack. |

Studies on the electrophilic nitrosation of other 4,6-disubstituted pyrimidines have shown a complex interplay between the electronic nature of the substituents. researchgate.netresearchgate.net While this compound is primed for nucleophilic attack, understanding the electronic contributions of each substituent is vital for predicting its behavior in various chemical transformations.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be determined.

The ¹H NMR spectrum of 4,6-Dichloro-5-methoxypyrimidin-2-amine is expected to exhibit distinct signals corresponding to the amine and methoxy (B1213986) protons. The protons of the primary amine group (-NH₂) would likely appear as a broad singlet. This broadening is due to quadrupole moments and chemical exchange. The methoxy group (-OCH₃) protons would present as a sharp singlet, typically in the range of 3.8-4.0 ppm, indicative of methyl protons attached to an oxygen atom adjacent to an aromatic ring. Due to the absence of adjacent protons, no splitting would be observed for this signal.

Expected ¹H NMR Spectral Data:

| Functional Group | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| -NH₂ | Variable, broad | Singlet | 2H |

| -OCH₃ | ~3.9 | Singlet | 3H |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are anticipated for the four carbon atoms of the pyrimidine (B1678525) ring and the one carbon of the methoxy group. The chemical shifts of the ring carbons are influenced by the electronegativity of the attached chlorine, nitrogen, and methoxy groups. The carbon atom of the methoxy group is expected to appear in the upfield region of the spectrum.

Expected ¹³C NMR Spectral Data:

| Carbon Atom | Expected Chemical Shift (ppm) |

| C2 (attached to -NH₂) | ~160 |

| C4, C6 (attached to -Cl) | ~155-160 |

| C5 (attached to -OCH₃) | ~110-115 |

| -OCH₃ | ~55-60 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the amine group, C-O bond of the methoxy group, C-N and C=N bonds of the pyrimidine ring, and C-Cl bonds. The N-H stretching vibrations of the primary amine typically appear as two bands in the region of 3300-3500 cm⁻¹.

Expected IR Absorption Bands:

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 |

| C-H Stretch (Methoxy) | 2850 - 3000 |

| C=N Stretch (Pyrimidine Ring) | 1550 - 1650 |

| C-O Stretch (Methoxy) | 1000 - 1300 |

| C-Cl Stretch | 600 - 800 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Mass Spectrometry for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the molecule. For this compound (C₅H₅Cl₂N₃O), the expected exact mass can be calculated. The presence of two chlorine atoms would result in a characteristic isotopic pattern (M, M+2, M+4) in the mass spectrum, with relative intensities of approximately 9:6:1, which serves as a definitive indicator of a dichloro-substituted compound.

X-ray Crystallography for Solid-State Structure Determination

The study of 4,6-Dichloro-5-methoxypyrimidine shows that the pyrimidine ring is nearly planar. chemicalbook.comnih.govresearchgate.net The bond lengths and angles within the ring are consistent with those of other pyrimidine derivatives. chemicalbook.comnih.govresearchgate.net The methoxy group is oriented in a way that minimizes steric hindrance. chemicalbook.comnih.govresearchgate.net In the crystal lattice, molecules are linked through intermolecular interactions. chemicalbook.comnih.govresearchgate.net This information provides a valuable model for understanding the likely solid-state structure of this compound, where the addition of the 2-amine group would be expected to introduce hydrogen bonding capabilities, potentially influencing the crystal packing.

Crystallographic Data for 4,6-Dichloro-5-methoxypyrimidine:

| Parameter | Value chemicalbook.comnih.govresearchgate.net |

| Formula | C₅H₄Cl₂N₂O |

| Molecular Weight | 179.00 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 13.6545 (19) |

| b (Å) | 3.9290 (6) |

| c (Å) | 13.0275 (18) |

| V (ų) | 698.91 (17) |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Advanced Spectroscopic and Structural Analysis of this compound

Following a comprehensive search of scientific literature and crystallographic databases, detailed experimental data regarding the specific molecular conformation, planarity, and crystal structure of this compound could not be located. Published research providing the necessary single-crystal X-ray diffraction or advanced spectroscopic analysis required to fulfill the user's request for an in-depth discussion of its structural elucidation is not available at this time.

While studies on closely related pyrimidine derivatives exist, the strict requirement to focus solely on this compound prevents their inclusion in this article. The unique combination of substituents (two chlorine atoms, a methoxy group, and an amine group) on the pyrimidine ring will undoubtedly influence its electronic properties, molecular shape, and the way its molecules arrange themselves in a solid state. However, without specific experimental data, any discussion would be speculative and would not meet the required standards of scientific accuracy.

Further experimental research, specifically a single-crystal X-ray analysis, would be necessary to determine the precise bond lengths, bond angles, and torsion angles of this compound. Such a study would provide definitive answers to the following:

Intermolecular Interactions and Crystal Packing Architectures:This analysis would identify the specific non-covalent interactions, such as hydrogen bonds (e.g., between the amine group's hydrogens and nitrogen or chlorine atoms on adjacent molecules) or halogen bonds, that govern how the molecules pack together. It would describe the resulting three-dimensional crystal lattice, identifying any characteristic motifs like dimers, chains, or sheets.

Until such research is published, a detailed article on the advanced spectroscopic and structural elucidation of this compound cannot be generated.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the fundamental electronic structure and predicting the reactivity of a molecule. scholarsresearchlibrary.comphyschemres.org These calculations provide optimized molecular geometry, charge distribution, and insights into the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical behavior. physchemres.org

The molecular structure of 4,6-dichloro-5-methoxypyrimidin-2-amine is based on a pyrimidine (B1678525) ring, a heterocyclic aromatic system. The geometry of the core ring is expected to be nearly planar. nih.govresearchgate.net The substituents—two chlorine atoms, a methoxy (B1213986) group, and an amino group—will influence the electronic landscape of the entire molecule.

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. mdpi.comscienceopen.com For this compound, the MEP would likely show negative potential (red/yellow regions) around the nitrogen atoms of the pyrimidine ring and the oxygen of the methoxy group, indicating their susceptibility to electrophilic attack or their role as hydrogen bond acceptors. The amino group's hydrogens would exhibit positive potential (blue regions), marking them as hydrogen bond donors. scienceopen.comthaiscience.info Such analysis helps predict how the molecule will interact with biological targets like enzymes. ajchem-a.com

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting chemical reactivity. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept them. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. scholarsresearchlibrary.comscirp.org For dichloropyrimidines, the LUMO lobes are typically located at the carbon atoms bearing the chlorine substituents (C4 and C6), indicating these are the primary sites for nucleophilic attack. wuxiapptec.com The presence of the electron-donating amino and methoxy groups would modulate the energies of these orbitals.

Table 1: Predicted Electronic Properties and Their Significance

| Property | Predicted Characteristic | Significance for Reactivity |

|---|---|---|

| Molecular Geometry | Pyrimidine ring is largely planar. nih.govresearchgate.net | Affects how the molecule fits into active sites of proteins. |

| Molecular Electrostatic Potential (MEP) | Negative potential on ring nitrogens and methoxy oxygen; positive on amine hydrogens. scienceopen.comthaiscience.info | Identifies sites for hydrogen bonding and electrophilic/nucleophilic interactions. mdpi.com |

| HOMO-LUMO Energy Gap | A relatively small gap is expected due to the conjugated system and substituents. scholarsresearchlibrary.com | Indicates a moderate to high level of chemical reactivity. |

| LUMO Distribution | Concentrated on the C4 and C6 positions of the pyrimidine ring. wuxiapptec.com | Predicts that nucleophilic substitution reactions will occur at the chloro-substituted carbons. |

In Silico Prediction and Elucidation of Reaction Mechanisms

In silico methods are crucial for predicting and understanding the mechanisms of chemical reactions, saving significant time and resources in experimental work. For this compound, the most important reactions involve the substitution of the two chlorine atoms.

The presence of two nitrogen atoms in the pyrimidine ring makes it electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions. acs.org The chlorine atoms at positions 4 and 6 are excellent leaving groups, and their reactivity is enhanced by the ring's electronic properties. Computational studies on similar 2,4-dichloropyrimidines show that the regioselectivity of SNAr reactions is highly sensitive to the nature of other substituents on the ring. wuxiapptec.comnih.gov

Quantum mechanics (QM) calculations can be used to model the entire reaction pathway, including the transition states and any intermediates, such as the Meisenheimer complex. wuxiapptec.comchemrxiv.org By calculating the energy barriers for substitution at both the C4 and C6 positions, it is possible to predict which site is more reactive towards a given nucleophile. wuxiapptec.comwuxiapptec.com For symmetrically substituted 4,6-dichloropyrimidines, reactions often proceed readily with various nucleophiles. uniatlantico.edu.co The presence of the C2-amino and C5-methoxy groups, both being electron-donating, will influence the activation energies for substitution at the C4 and C6 positions.

Table 2: Potential Reactions and the Role of Computational Modeling

| Reaction Type | Description | How Computation Helps |

|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Replacement of one or both chlorine atoms by nucleophiles (e.g., amines, alkoxides). uniatlantico.edu.co | Predicts regioselectivity (C4 vs. C6) by calculating transition state energies and analyzing LUMO distributions. wuxiapptec.com |

| Palladium-Catalyzed Cross-Coupling | Formation of C-C or C-N bonds (e.g., Suzuki or Buchwald-Hartwig reactions). | Determines the relative reactivity of the C-Cl bonds and helps optimize reaction conditions. acs.org |

| Reaction with Ambident Nucleophiles | Nucleophiles that can attack from two different atoms (e.g., formamide (B127407) anion). | Elucidates complex reaction pathways and predicts the formation of unexpected products through analysis of transition state interactions. wuxiapptec.com |

Structure-Reactivity Relationship Studies through Computational Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.govnih.gov These models are foundational in modern drug design and allow for the prediction of a compound's properties without the need for synthesis and testing. nih.govyoutube.com

For a molecule like this compound, a QSAR study would typically involve synthesizing a library of analogues where the substituents are varied. For example, the methoxy group could be replaced with other alkoxy groups, or different substituents could be placed at the 5-position. nih.gov Computational methods are then used to calculate a variety of "descriptors" for each molecule in the series. These descriptors quantify various aspects of the molecule's structure and physicochemical properties.

The goal is to build a statistical model, often using methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), that can accurately predict the activity of new, unsynthesized compounds based on their calculated descriptors. nih.govtandfonline.com Although no specific QSAR model for this compound has been published, the methodology is well-established for various pyrimidine derivatives used as kinase inhibitors or other therapeutic agents. nih.govnih.govjapsonline.com

Table 3: Common Descriptors Used in QSAR/QSRR Modeling

| Descriptor Category | Examples | Information Provided |

|---|---|---|

| Electronic | Dipole moment, partial atomic charges, HOMO/LUMO energies. | Describes the electronic distribution and susceptibility to electrostatic interactions. nih.gov |

| Steric / Topological | Molecular weight, molecular volume, surface area, connectivity indices. | Quantifies the size and shape of the molecule, which is crucial for fitting into a binding site. nih.govmdpi.com |

| Hydrophobic | LogP (partition coefficient). | Measures the hydrophobicity, which affects solubility, membrane permeability, and binding. nih.gov |

| Hydrogen Bonding | Number of H-bond donors and acceptors. | Indicates the potential for forming specific hydrogen bond interactions with a target. japsonline.com |

| Quantum-Mechanical | Total energy, heat of formation, specific atom-centered properties. | Provides highly detailed information derived from quantum chemical calculations. wuxiapptec.com |

Applications of Molecular Docking in Understanding Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to the active site of another (a receptor, typically a protein). nih.govmdpi.com This method is essential in drug discovery for screening virtual libraries of compounds and for understanding how a potential drug might interact with its biological target on a molecular level. nih.govnih.gov

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently found in compounds designed to be kinase inhibitors. rsc.orgwikipedia.org Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in diseases like cancer. nih.govresearchgate.net Therefore, this compound and its derivatives could be investigated as potential kinase inhibitors.

In a typical docking study, the 3D structure of the target kinase is obtained from a protein database. The ligand, this compound, is then placed into the ATP-binding site of the kinase, and a scoring function is used to estimate the binding energy. researchgate.netresearchgate.net The results can reveal key interactions, such as:

Hydrogen Bonds: The 2-amino group can act as a hydrogen bond donor, while the ring nitrogens can act as acceptors, often forming critical interactions with the "hinge region" of the kinase active site. rsc.org

Hydrophobic Interactions: The pyrimidine ring itself can engage in hydrophobic and pi-alkyl interactions with nonpolar amino acid residues in the binding pocket. researchgate.net

Other Interactions: The chlorine and methoxy groups can also form specific interactions that contribute to binding affinity and selectivity.

These insights can guide the rational design of more potent and selective inhibitors. nih.govnih.gov

Table 4: Hypothetical Molecular Docking Results for a Pyrimidine Kinase Inhibitor

| Parameter | Description | Example Finding |

|---|---|---|

| Binding Energy (kcal/mol) | An estimate of the binding affinity; more negative values indicate stronger binding. | A value of -7.0 to -9.0 kcal/mol would suggest good binding affinity. nih.gov |

| Inhibition Constant (Ki) | A measure of the inhibitor's potency, predicted from the binding energy. | Values in the nanomolar (nM) to low micromolar (µM) range indicate a potent inhibitor. researchgate.net |

| Key Interacting Residues | Specific amino acids in the receptor's active site that form bonds with the ligand. | Hydrogen bonds with hinge region residues like Leu83 or Asp86 are common for pyrimidine-based inhibitors. researchgate.net |

| Binding Mode | The specific orientation and conformation of the ligand within the active site. | Shows how the different functional groups of the ligand are positioned to maximize favorable interactions. researchgate.net |

Derivatization Strategies for Specialized Research Applications

Design and Synthesis of Complex Heterocyclic Compounds

The electron-deficient nature of the pyrimidine (B1678525) ring, exacerbated by the presence of two electronegative chlorine atoms, makes 4,6-dichloro-5-methoxypyrimidin-2-amine an excellent substrate for SNAr reactions. This characteristic is extensively exploited for the construction of complex heterocyclic systems, particularly fused pyrimidines, which are prevalent scaffolds in medicinal chemistry.

Researchers utilize the differential reactivity of the chlorine atoms to achieve selective or sequential substitutions. By carefully controlling reaction conditions such as temperature, solvent, and stoichiometry, various nucleophiles—including amines, alcohols, and thiols—can be introduced at the C4 and C6 positions. For instance, reactions with primary or secondary amines are commonly employed to synthesize a diverse library of 2,4,6-trisubstituted pyrimidines.

Furthermore, the dichloro-substituents are ideal leaving groups for intramolecular cyclization reactions. By introducing a nucleophile that contains a second reactive site, subsequent ring-closure can be induced to form bicyclic and polycyclic systems. For example, reaction with a binucleophilic reagent can lead to the formation of fused ring systems like pyrimido[4,5-d]pyrimidines. The general strategy involves an initial intermolecular SNAr reaction followed by an intramolecular cyclization, providing a powerful tool for building molecular complexity. The synthesis of various 5-substituted 2-amino-4,6-dichloropyrimidines has been developed, highlighting the utility of this class of compounds as precursors for further structural modifications. nih.govresearchgate.net

| Nucleophile | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| Primary/Secondary Amines | Base (e.g., Et3N), Solvent (e.g., EtOH), Reflux | 4-Amino or 4,6-Diamino Pyrimidine Derivatives | mdpi.com |

| Alkoxides (e.g., MeO-, EtO-) | Alcohol solvent, Base (e.g., NaOH) | 4-Alkoxy or 4,6-Dialkoxy Pyrimidine Derivatives | mdpi.com |

| Sodium Azide (NaN3) | Ethanol | 4,6-Diazido Pyrimidine Derivatives | koreascience.kr |

| Guanidine (B92328) | Sodium Ethoxide | Precursor for Fused Pyrimidine Systems | nih.gov |

Development of Modified Pyrimidine Derivatives for Chemical Probes

Chemical probes are essential tools for studying biological systems. The versatile scaffold of this compound allows for the strategic incorporation of various functional moieties to create specialized probes for biochemical and cellular investigations.

Integration of Click Chemistry Moieties

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful method for bioconjugation. The SNAr reactivity of the dichloropyrimidine core is well-suited for introducing azide or alkyne functionalities. For example, a nucleophile containing a terminal alkyne or an azide group, such as propargylamine or an azido-functionalized alcohol, can readily displace one or both of the chlorine atoms.

This strategy yields pyrimidine derivatives equipped with a "handle" for subsequent click reactions. These functionalized pyrimidines can then be conjugated to other molecules, such as fluorescent dyes, affinity tags, or biomolecules, to create sophisticated chemical probes. The synthesis of azido-pyrimidines from their chloro-precursors via nucleophilic substitution with sodium azide is a well-established method. koreascience.krmdpi.com

Incorporation of Metal-Binding Ligands for Catalyst Design

The nitrogen atoms within the pyrimidine ring are inherent Lewis bases, capable of coordinating to metal centers. This property can be enhanced by derivatizing the this compound scaffold with additional ligating groups to create multidentate ligands for catalysis. By replacing the chloro groups with moieties containing donor atoms (N, O, S, P), potent chelating agents can be synthesized.

For instance, substitution with a pyridinyl-containing nucleophile could create a bidentate N,N'-ligand. Similarly, reaction with a thiol could introduce a sulfur donor site. These tailored pyrimidine-based ligands can coordinate with transition metals like palladium, copper, or iridium to form complexes with potential applications in asymmetric catalysis and cross-coupling reactions. nih.govmdpi.com The design of such ligands allows for fine-tuning of the steric and electronic properties of the resulting metal catalyst, influencing its activity and selectivity.

Utilization in Novel Materials Science Research

The application of pyrimidine derivatives extends into materials science, particularly in the field of crystal engineering. The predictable geometry and hydrogen-bonding capabilities of the pyrimidine core allow for the rational design of supramolecular architectures and crystalline solids with specific properties.

Detailed crystallographic studies of the related compound 4,6-dichloro-5-methoxypyrimidine reveal a nearly planar molecular structure. nih.govresearchgate.net In the solid state, the molecules are organized into a three-dimensional framework through specific, short-range intermolecular interactions, notably Cl···N contacts. nih.govresearchgate.net These non-covalent interactions are crucial in dictating the crystal packing, which in turn influences the material's physical properties such as melting point, solubility, and even optical characteristics.

By systematically replacing the chlorine atoms of this compound with different functional groups through SNAr reactions, researchers can modulate these intermolecular forces. For example, introducing groups capable of strong hydrogen bonding (e.g., -OH, -COOH) or π-π stacking (e.g., aryl groups) can lead to the formation of new crystalline materials with distinct packing motifs and potentially novel electronic or photophysical properties.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C5H4Cl2N2O | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pna21 | researchgate.net |

| Key Intermolecular Contact 1 (Cl1···N2) | 3.0940 (15) Å | nih.govresearchgate.net |

| Key Intermolecular Contact 2 (Cl2···N1) | 3.1006 (17) Å | nih.govresearchgate.net |

| Molecular Geometry | Nearly planar (r.m.s. deviation = 0.013 Å) | nih.govresearchgate.net |

Application in Environmental Science for Remediation Studies

While direct applications of this compound in environmental remediation are not extensively documented, the broader class of pyrimidine derivatives has been investigated for various environmental purposes. One area of research involves the development of materials for the removal of pollutants from aqueous solutions.

For example, pyrimidine derivatives have been chemically immobilized onto the surface of silica gel to create new adsorbent materials. nih.gov In one study, a pyrimidine-based ligand was adsorbed onto activated carbon, functionalizing the surface and significantly enhancing its capacity to remove heavy metal ions like Cu(II) from water. acs.orgnih.govacs.org The strong π-π interactions between the pyrimidine ring and the carbon surface led to a highly irreversible adsorption, creating a stable material for metal sequestration. acs.orgnih.govacs.org These studies suggest a potential strategy wherein this compound could serve as a precursor for designing specialized ligands. By substituting the chloro groups with functionalities that have a high affinity for specific environmental contaminants, novel sorbent materials could be developed for targeted remediation efforts.

Mechanistic Studies of Organic Reactions

Detailed Elucidation of Nucleophilic Aromatic Substitution Mechanisms

The chemistry of 4,6-dichloro-5-methoxypyrimidin-2-amine is dominated by nucleophilic aromatic substitution (SNAr), a fundamental reaction class for electron-deficient aromatic systems. wikipedia.org The pyrimidine (B1678525) core, with its two electronegative nitrogen atoms, is inherently electron-poor, making it susceptible to attack by nucleophiles. This reactivity is further enhanced by the presence of two electron-withdrawing chlorine atoms. The SNAr mechanism in pyrimidines generally proceeds via a two-step addition-elimination pathway. libretexts.orglibretexts.org

In the initial step, a nucleophile attacks one of the carbon atoms bearing a chlorine atom. libretexts.org This attack temporarily disrupts the aromaticity of the pyrimidine ring, leading to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.orgwikipedia.org The negative charge in this intermediate is stabilized by resonance, with delocalization onto the electronegative nitrogen atoms of the pyrimidine ring and the electron-withdrawing substituents. wikipedia.orglibretexts.org

The regioselectivity of these substitutions is a critical aspect, often controlled by both electronic and steric factors. researchgate.net For example, in reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) with various amines, the choice of base and the steric bulk of the amine can direct the substitution to either the C4-chloro or the C2-sulfonyl position. researchgate.net

The formation of a Meisenheimer complex is a hallmark of the SNAr mechanism. wikipedia.orgwikipedia.org These complexes are 1:1 adducts formed between the electron-poor aromatic ring and a nucleophile. wikipedia.org While often transient and considered reactive intermediates, stable Meisenheimer complexes have been isolated and characterized in some systems. wikipedia.org In the context of the methoxylation of this compound, the attacking nucleophile is the methoxide (B1231860) ion (CH₃O⁻).

The attack of the methoxide ion on either the C4 or C6 position of the pyrimidine ring leads to the formation of a tetrahedral intermediate where the negative charge is delocalized across the ring and the substituent groups. wikipedia.orglibretexts.org The stability of this Meisenheimer complex is a key factor in the reaction pathway. Although direct isolation of the Meisenheimer intermediate for this specific compound is not widely reported, its existence is inferred from extensive mechanistic studies on related nitroaromatic and heteroaromatic systems. wikipedia.orgresearchgate.net Recent research has also explored whether these species are true intermediates or simply transition states, with evidence suggesting that in some cases, the reaction may proceed through a concerted pathway without a stable intermediate. rsc.orgnih.govbris.ac.uk

The general structure of a Meisenheimer complex formed during the methoxylation of a dichloropyrimidine is depicted below:

Figure 1: Generalized formation of a Meisenheimer complex during methoxylation of a dichloropyrimidine.

Figure 1: Generalized formation of a Meisenheimer complex during methoxylation of a dichloropyrimidine.The regioselectivity of nucleophilic substitution on polysubstituted pyrimidines is highly dependent on the reaction conditions, particularly the nature of the nucleophile, the base used, and the stoichiometry of the reactants. wikipedia.orgmdpi.com In the case of this compound, the two chlorine atoms at positions 4 and 6 are electronically similar, yet subtle differences in steric hindrance and electronic environment can be exploited to achieve selective substitution.

The basicity of the reaction medium plays a crucial role. For example, in the amination of related dichloropyrimidines, weaker bases like sodium bicarbonate tend to favor the selective displacement of a single chloride, whereas stronger bases can lead to disubstitution. researchgate.net The stoichiometry of the nucleophile is also a critical factor. Using one equivalent of a nucleophile can favor monosubstitution, while an excess may lead to the replacement of both chlorine atoms.

Studies on the related compound 4,6-dichloro-2-(methylsulfonyl)pyrimidine have shown that aniline (B41778) derivatives, in the presence of a weak base, selectively displace the chloride group. researchgate.net However, when the aniline is deprotonated with a strong base, it preferentially displaces the sulfone group. researchgate.net This highlights how modulating the nucleophilicity through the choice of base can completely alter the regiochemical outcome of the reaction. Similarly, the concentration of alkoxide ions, influenced by the amount and strength of the base, can affect the products in solvolysis reactions of related dichloropyrimidines. mdpi.com

Investigations into Regioselectivity and Stereoselectivity

Investigations into the regioselectivity of SNAr reactions on dichloropyrimidines are central to their synthetic utility. For symmetrically substituted 4,6-dichloropyrimidines, controlling the reaction to achieve monosubstitution is often achieved through careful control of stoichiometry and reaction temperature. mdpi.com The introduction of a substituent at the C5 position, such as the methoxy (B1213986) group in this compound, can influence the electronic properties of the C4 and C6 positions, potentially leading to preferential substitution at one site over the other.

In the case of 2,4-dichloropyrimidines, substitution with an electron-withdrawing group at C-5 generally directs nucleophilic attack to the C-4 position. nih.gov However, the use of tertiary amine nucleophiles can reverse this selectivity, favoring substitution at the C-2 position. nih.gov While this compound is a different isomer, these findings underscore the subtle electronic and steric effects that govern regioselectivity. The reaction of various amines with 2,4-dichloropyrimidine (B19661) can yield a mixture of 2-amino-4-chloropyrimidines and 4-amino-2-chloropyrimidines, demonstrating the competitive nature of the substitution sites. researchgate.net

Stereoselectivity is not typically a factor in these reactions unless a chiral nucleophile is used or a chiral center is present elsewhere in the molecule. The pyrimidine ring itself is planar, and the SNAr reaction proceeds through an achiral intermediate. However, the introduction of chiral auxiliaries or catalysts can, in principle, induce stereoselectivity in subsequent transformations of the functionalized pyrimidine products.

Kinetic and Thermodynamic Analyses of Reaction Pathways

Thermodynamic considerations relate to the relative stability of the reactants, intermediates, and products. The stability of the Meisenheimer complex is a crucial factor. More stable intermediates are formed more readily, leading to faster reaction rates. The electron-withdrawing nitro groups are particularly effective at stabilizing the negative charge in Meisenheimer complexes, a principle that applies to the nitrogen atoms in the pyrimidine ring. wikipedia.org

Exploration of Unusual or Anomalous Reaction Processes in Pyrimidine Chemistry

While SNAr is the predominant reaction pathway for halo-pyrimidines, unusual or anomalous reaction processes have been observed under certain conditions. These can include ring-opening reactions, ring transformations, and unexpected rearrangements. For example, treatment of some pyrimidine derivatives with strong nucleophiles like the amide ion can lead to ring transformations. wur.nl Quaternization of the pyrimidine ring nitrogen atoms can significantly enhance its reactivity towards nucleophiles, sometimes leading to ring contraction or conversion into other heterocyclic systems like pyridines. wur.nl

Emerging Research Directions and Future Perspectives

Development of Sustainable and Green Synthetic Methodologies

The traditional synthesis of pyrimidine (B1678525) derivatives has often involved the use of hazardous solvents and toxic reagents, presenting risks to both human health and the environment. wuxiapptec.com In response, the principles of green chemistry are being increasingly integrated into synthetic routes to mitigate these issues. The focus is on developing methodologies that are not only environmentally benign but also economically viable, offering high yields, faster reaction rates, and simplified workup procedures. wuxiapptec.comacs.org

Key green chemistry approaches applicable to the synthesis of pyrimidine scaffolds include:

Catalysis: The use of catalysts, including organocatalysts like acidic ionic liquids, can enable reactions under solvent-free conditions, reducing waste and often improving yields. researchgate.net Heterogeneous catalysts, such as modified ZnO nanoparticles, offer the advantage of being recyclable, which is both cost-effective and environmentally friendly. researchgate.net

Microwave-Assisted Synthesis: Microwave heating serves as an alternative energy source that can dramatically shorten reaction times and improve yields in the synthesis of pyrimidine derivatives. wuxiapptec.comguidechem.com This technique is noted for being eco-friendly and efficient. guidechem.com

Ultrasound-Assisted Synthesis: The use of ultrasound irradiation is another energy-efficient method that has been successfully applied to the one-pot synthesis of pyrimidine analogs, often considered a highly effective and environmentally sound approach. wuxiapptec.com

Solvent-Free and Mechanochemical Methods: Conducting reactions without a solvent, for instance by using "grindstone chemistry" or ball milling techniques, represents a significant step towards cleaner chemical processes. wuxiapptec.comresearchgate.netstackexchange.com These methods reduce solvent waste and can lead to high product yields with simple separation and purification. wuxiapptec.comstackexchange.com

Safer Reagents: A critical aspect of green synthesis is the replacement of highly toxic reagents. For instance, in the synthesis of the related 5-methoxy-4,6-dichloropyrimidine, research has demonstrated the use of phosphorus trichloride (B1173362) as a substitute for the more hazardous phosphorus oxychloride, thereby reducing risks for operators and lowering production costs. researchgate.net Similarly, patents for 4,6-dichloropyrimidine (B16783) synthesis describe routes using thionyl chloride, which can be managed in a more environmentally friendly manner through the absorption and reuse of byproducts like hydrogen chloride. researchgate.net

The adoption of these green methodologies fulfills key objectives of environmental protection while providing financial benefits through higher efficiency and reduced waste management costs. wuxiapptec.com

Advanced Characterization of Transient Intermediates and Reaction Pathways

Understanding the precise mechanism of a chemical reaction, including the identification of short-lived transient intermediates, is fundamental to optimizing reaction conditions, improving yields, and controlling selectivity. For the multi-step synthesis of complex molecules like 4,6-dichloro-5-methoxypyrimidin-2-amine, elucidating the reaction pathway is crucial.

The synthesis of the pyrimidine core generally proceeds through a series of steps, and identifying the intermediates can be challenging. researchgate.net While traditional analytical methods like HPLC and mass spectrometry are invaluable for analyzing stable precursors and final products, the characterization of fleeting intermediates often requires more advanced spectroscopic techniques. wuxiapptec.comguidechem.com

Potential advanced methods for these studies include:

In-situ Spectroscopy: Techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy (ReactIR) and Nuclear Magnetic Resonance (NMR) spectroscopy allow for real-time monitoring of reacting species directly in the reaction vessel. This can provide crucial data on the formation and decay of intermediates without the need for isolation.

Computational Chemistry: Quantum mechanics (QM) calculations, particularly Density Functional Theory (DFT), are powerful tools for modeling reaction pathways. acs.org DFT can be used to calculate the energies of proposed transition states and intermediates, helping to predict the most likely reaction mechanism and explain observed regioselectivity. wuxiapptec.comacs.org

Tandem Mass Spectrometry (HPLC-MS/MS): This technique is highly effective for identifying and quantifying metabolites and reaction intermediates in complex mixtures with high specificity and rapidity. wuxiapptec.com

While specific studies detailing the advanced characterization of transient intermediates in the synthesis of this compound are not widely published, the principles are well-established. For example, in the synthesis of related pyrimidines, identifying intermediates like N-carbamyl-aspartate or orotate (B1227488) is key to understanding the pathway. wuxiapptec.comchemrxiv.org Applying these advanced characterization tools would provide unprecedented insight into the formation of this compound, enabling more rational process optimization and control.

Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis Design

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools in organic chemistry, capable of accelerating the discovery and optimization of synthetic routes. researchgate.nettandfonline.comnih.gov These computational approaches are particularly valuable for designing syntheses for complex heterocyclic molecules like pyrimidine derivatives. guidechem.comguidechem.com

Key applications of AI/ML in chemical synthesis include:

Retrosynthesis Prediction: AI-powered platforms can analyze a target molecule and propose viable retrosynthetic pathways by deconstructing it into simpler, commercially available precursors. researchgate.netresearchgate.netresearchgate.net These tools are trained on vast databases of known chemical reactions and can identify novel or non-obvious synthetic routes. stackexchange.commdpi.com Template-based and template-free models are two common approaches, with the former using generalized reaction rules and the latter learning the underlying patterns of chemical reactivity. researchgate.nettandfonline.com

Reaction Outcome and Yield Prediction: Supervised machine learning models can be trained to predict the outcome of a chemical reaction, including the major product, potential byproducts, and expected yield under various conditions. chemrxiv.orgresearchgate.netmdpi.com This predictive capability allows chemists to prioritize high-yielding reactions and avoid experimental dead-ends, saving significant time and resources. researchgate.netresearchgate.net

Process Optimization: AI algorithms can be used to optimize reaction parameters such as temperature, solvent, and catalyst choice. nih.gov By analyzing large datasets from high-throughput experimentation, ML can identify the optimal conditions to maximize yield and minimize impurities. chemrxiv.org

Addressing Methodological Challenges in Comparative Reactivity Studies

A significant challenge in the synthesis of substituted dichloropyrimidines is controlling the regioselectivity of reactions, particularly nucleophilic aromatic substitution (SNAr). wuxiapptec.com For a molecule with multiple reactive sites, such as the two chlorine atoms at the C4 and C6 positions in a pyrimidine ring, predicting and achieving substitution at the desired position is a complex methodological problem.

The reactivity of the different positions on the pyrimidine ring generally follows the order C4(6) > C2 » C5, but this can be highly sensitive to a variety of factors. acs.org Methodological challenges in studying and controlling this reactivity include:

Electronic and Steric Effects: The regioselectivity of SNAr reactions on dichloropyrimidines is strongly influenced by the electronic nature and steric bulk of other substituents on the ring. wuxiapptec.com Electron-donating groups, for example, can alter the electron distribution in the ring and change the preferred site of nucleophilic attack from C4 to C2. wuxiapptec.com Quantifying these subtle electronic and steric influences requires careful comparative studies.

Reaction Condition Sensitivity: The choice of solvent, base, and temperature can dramatically alter the ratio of C2 versus C4/C6 substitution products. chemrxiv.org For instance, certain conditions may yield a single, pure regioisomer, while others produce a mixture that is difficult to separate. chemrxiv.org Developing robust kinetic models to predict the outcome under different conditions is a key challenge.

Complexity of Kinetic Analysis: Performing detailed kinetic studies to determine reaction rates and activation energies for competing substitution pathways can be methodologically demanding. Such studies are essential for a fundamental understanding of reactivity but require precise control and monitoring of reaction parameters. researchgate.net

To address these challenges, researchers are increasingly relying on a combination of experimental and computational methods.

Table 1: Approaches to Address Reactivity Challenges in Dichloropyrimidines

| Challenge | Methodological Approach | Description | Key Findings/Insights |

|---|---|---|---|

| Predicting Regioselectivity | Quantum Mechanics (QM) Calculations | Using DFT to calculate the Lowest Unoccupied Molecular Orbital (LUMO) distribution and transition state energies for competing SNAr pathways. wuxiapptec.com | LUMO analysis can predict the most electrophilic carbon. When the energy gap between LUMO and LUMO+1 is small, both must be considered. Transition state energy calculations provide a more reliable prediction of the major product. wuxiapptec.com |

| Controlling Selectivity | Systematic Screening of Conditions | High-throughput experimentation (HTE) to screen various catalysts, solvents, and bases to identify conditions that maximize the yield of the desired regioisomer. researchgate.net | For 2,4-dichloropyrimidines, specific conditions (e.g., nBuOH/DIPEA) can favor C4 substitution, while others (e.g., TFA/IPA) may be required for substitution at the less reactive C2 position. chemrxiv.org |

| Understanding Substituent Effects | Comparative Kinetic Studies | Measuring reaction rates for a series of pyrimidines with different substituents to build quantitative structure-activity relationships (QSAR). researchgate.net | The reactivity order (4-Cl > 2-Cl >> 5-Cl) can be altered by changing the halogen at other positions (e.g., to Br or I) or by introducing strongly electron-donating or withdrawing groups. stackexchange.com |

By integrating computational modeling with systematic experimental studies, a more predictive and rational framework for the synthesis of specifically substituted pyrimidines like this compound can be achieved, overcoming long-standing challenges in heterocyclic chemistry. wuxiapptec.comresearchgate.net

Q & A

Basic: What are the established synthetic routes for 4,6-dichloro-5-methoxypyrimidin-2-amine, and how do reaction conditions influence yield?

Answer:

The primary synthetic routes involve:

- Chlorination of 4,6-dihydroxy-5-methoxypyrimidine using phosphorus oxychloride (POCl₃) under reflux with a base (e.g., N,N-dimethylaniline) to replace hydroxyl groups with chlorine atoms .

- Cyclization of 2-methoxy-dimethyl malonate , followed by sequential chlorination and amine introduction .

Methodological Considerations:

- Excess POCl₃ ensures complete chlorination, but prolonged heating may degrade the product.

- Base selection impacts reaction kinetics; polar aprotic solvents enhance solubility.

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to optimize yield.

Advanced: How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Answer:

Single-crystal X-ray diffraction (XRD) reveals bond lengths, angles, and packing interactions. Key findings include:

- Planar pyrimidine ring with slight distortion due to steric effects from methoxy and chloro substituents .

- Intermolecular hydrogen bonds between amine (-NH₂) and chlorine atoms, influencing solid-state stability .

Methodological Recommendations:

- Compare experimental XRD data (e.g., CCDC deposition) with computational models (DFT) to validate electronic effects.

- Analyze thermal ellipsoids to assess positional disorder or dynamic motion in the crystal lattice.

Basic: What purification techniques are most effective for isolating this compound?

Answer:

- Silica gel chromatography with gradient elution (hexane/ethyl acetate) separates impurities based on polarity .

- Recrystallization from ethanol or dichloromethane-hexane mixtures improves purity (>95%) .

Validation:

- Use melting point analysis and NMR to confirm purity.

- High-resolution mass spectrometry (HRMS) verifies molecular identity .

Advanced: How can researchers resolve contradictions in reported biological activity data for pyrimidine derivatives?

Answer:

Discrepancies often arise from:

- Assay variability (e.g., cell lines, incubation times).

- Solubility differences affecting bioavailability.

Methodological Solutions:

- Standardize assays using OECD guidelines for reproducibility.

- Perform dose-response curves and use positive controls (e.g., reference inhibitors) .

- Employ molecular docking to correlate substituent effects with target binding (e.g., kinase inhibition) .

Basic: What spectroscopic methods confirm the structure of this compound?

Answer:

- ¹H/¹³C NMR : Methoxy (-OCH₃) protons resonate at ~3.8 ppm; amine protons appear as broad singlets (~5.5 ppm) .

- IR Spectroscopy : N-H stretches (3300–3500 cm⁻¹) and C-Cl vibrations (600–800 cm⁻¹) .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 179.00 .

Advanced: How does substituent positioning influence the reactivity of chloro-methoxy pyrimidines in nucleophilic substitution reactions?

Answer:

- Chlorine at C4 and C6 activates the pyrimidine ring for substitution due to electron-withdrawing effects.

- Methoxy at C5 sterically hinders attack at adjacent positions, directing nucleophiles to C2 or C4 .

Experimental Design:

- Compare reaction rates with analogs (e.g., 4,6-dichloro-5-methylpyrimidine) using kinetic studies.

- Track regioselectivity via LC-MS or ¹⁹F NMR (if using fluorine-containing nucleophiles) .

Basic: What are the stability considerations for storing this compound?

Answer:

- Light-sensitive : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation.

- Hygroscopicity : Use desiccants (silica gel) to avoid hydrolysis of chloro groups .

Advanced: How can computational chemistry predict the metabolic pathways of this compound in biological systems?

Answer:

- In silico tools (e.g., Schrödinger’s ADMET Predictor) model phase I/II metabolism.

- Key predictions :

- Cytochrome P450-mediated oxidation of methoxy groups.

- Glucuronidation of the amine moiety .

Validation:

Basic: What analytical techniques quantify trace impurities in synthesized batches?

Answer:

- HPLC-UV/ELSD : Use a C18 column (acetonitrile/water mobile phase) to detect hydroxylated byproducts .

- GC-MS : Volatile impurities (e.g., residual POCl₃) require derivatization for detection .

Advanced: How do steric and electronic effects of substituents impact the compound’s role as a kinase inhibitor scaffold?

Answer:

- Chlorine atoms enhance hydrophobic interactions with ATP-binding pockets.

- Methoxy group modulates solubility and prevents π-stacking in active sites.

Methodological Approach:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.